molecular formula C16H17F2N3O2S B6627716 2-(3,4-difluorophenyl)-N-[2-(1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide

2-(3,4-difluorophenyl)-N-[2-(1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide

Cat. No. B6627716
M. Wt: 353.4 g/mol
InChI Key: PEQVENFQWHZFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-difluorophenyl)-N-[2-(1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide, also known as Difluoromorpholinethiazolylcarboxamide (DFMT), is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The exact mechanism of action of DFMT is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. DFMT has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and chromatin remodeling. Additionally, DFMT has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism and autophagy.
Biochemical and physiological effects:
DFMT has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth and metastasis. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and survival. DFMT has been shown to modulate the expression of various genes involved in cancer cell proliferation, survival, and metastasis.

Advantages and Limitations for Lab Experiments

DFMT exhibits high potency and selectivity against cancer cells, making it a promising candidate for the development of new anticancer agents. However, its low solubility and stability in aqueous solutions can limit its use in certain experimental settings. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on DFMT. One potential avenue is the development of new analogs with improved pharmacokinetic properties and potency against cancer cells. Additionally, further studies are needed to investigate the potential applications of DFMT in other fields, such as neuroscience and antimicrobial drug discovery. Finally, the elucidation of its mechanism of action and potential side effects will be crucial for its further development and clinical translation.

Synthesis Methods

DFMT can be synthesized through a multi-step process involving the reaction of 2-(3,4-difluorophenyl)ethanol with thionyl chloride, followed by the reaction of the resulting intermediate with 2-(1,3-thiazol-4-yl)ethylamine and morpholine-4-carboxylic acid. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

DFMT has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, DFMT has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

2-(3,4-difluorophenyl)-N-[2-(1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2S/c17-13-2-1-11(7-14(13)18)15-8-21(5-6-23-15)16(22)19-4-3-12-9-24-10-20-12/h1-2,7,9-10,15H,3-6,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQVENFQWHZFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NCCC2=CSC=N2)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.